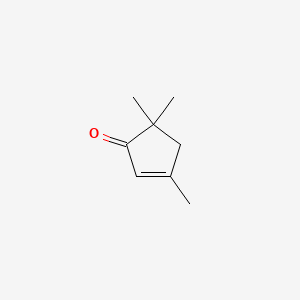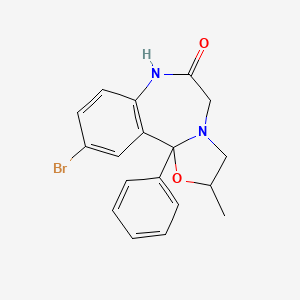![molecular formula C13H13BrN2O3 B14702933 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide CAS No. 25239-42-3](/img/structure/B14702933.png)
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium ion linked to a hydroxyethyl group substituted with a nitrophenyl moiety. Its distinct molecular arrangement makes it a subject of interest in both organic and medicinal chemistry.
準備方法
The synthesis of 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide typically involves a multi-step process:
Synthetic Routes: The initial step often includes the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the hydroxyethyl group through a reaction with an appropriate alcohol or aldehyde. The final step involves the quaternization of pyridine with the hydroxyethyl-nitrophenyl intermediate, resulting in the formation of the pyridinium ion.
Reaction Conditions: The nitration reaction is usually carried out under acidic conditions using nitric acid and sulfuric acid. The formation of the hydroxyethyl group may require basic conditions and the use of catalysts. The quaternization step is typically performed in the presence of a brominating agent such as hydrobromic acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce quinones.
科学的研究の応用
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, altering their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The interaction with enzymes can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide can be compared with other similar compounds:
Similar Compounds: Compounds like 4-nitrophenethyl bromide and other nitrophenyl derivatives share structural similarities.
Uniqueness: The presence of the pyridinium ion and the specific arrangement of functional groups make this compound unique
特性
CAS番号 |
25239-42-3 |
|---|---|
分子式 |
C13H13BrN2O3 |
分子量 |
325.16 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanol;bromide |
InChI |
InChI=1S/C13H13N2O3.BrH/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18;/h1-9,13,16H,10H2;1H/q+1;/p-1 |
InChIキー |
KIXLGAVKIBFIFA-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



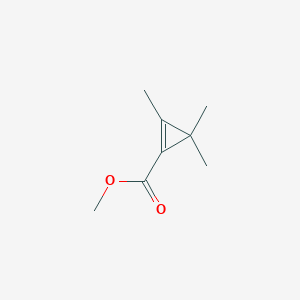


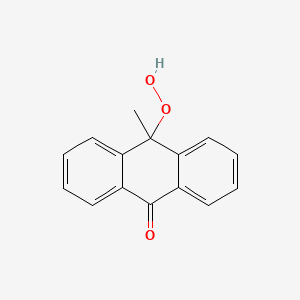

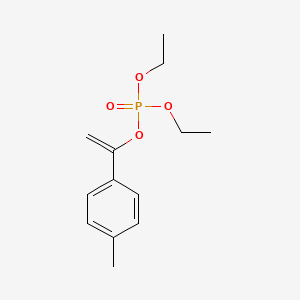

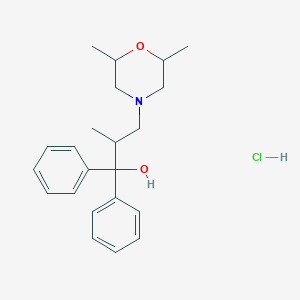
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)


